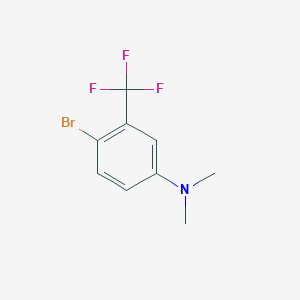

4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline

Description

4-Bromo-N,N-dimethyl-3-(trifluoromethyl)aniline (CAS: 51332-24-2) is a tertiary aromatic amine characterized by a bromine substituent at the para position and a trifluoromethyl group at the meta position relative to the dimethylamino group. It is synthesized via bromination of N,N-dimethyl-3-(trifluoromethyl)aniline using 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one (dienone) in dichloromethane at low temperatures, achieving high yields (82–90%) and purity . The compound crystallizes as colorless crystals (m.p. 29–30°C, b.p. 134–136°C at 15 mm Hg) and is soluble in organic solvents like chloroform. Its synthesis avoids polybromination, a common issue with traditional brominating agents like bromine or N-bromosuccinimide (NBS), which often produce decomposition byproducts .

Properties

IUPAC Name |

4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrF3N/c1-14(2)6-3-4-8(10)7(5-6)9(11,12)13/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBSFECXQLNDZAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=C(C=C1)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90350824 | |

| Record name | 4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51332-24-2 | |

| Record name | 4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-N,N-dimethyl-3-(trifluoromethyl)aniline can be synthesized through several methods. One common method involves the bromination of N,N-dimethyl-3-(trifluoromethyl)aniline. The process typically involves the following steps :

Bromination: A solution of N,N-dimethyl-3-(trifluoromethyl)aniline in dichloromethane is cooled to -10°C. Finely powdered 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one is added in small portions while maintaining the temperature between -10°C and 0°C. The reaction mixture is then allowed to warm to room temperature and extracted with aqueous sodium hydroxide to remove by-products. The organic layer is dried and the solvent is removed to yield crude this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N,N-dimethyl-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound, depending on the nucleophile employed .

Scientific Research Applications

Scientific Research Applications

- Chemistry The compound serves as a building block in organic synthesis for creating more complex molecules. Its unique structure, incorporating a trifluoromethyl group and N,N-dimethyl substitution, makes it a valuable intermediate in various chemical reactions.

- Biology It can be employed in studying enzyme inhibition and protein-ligand interactions, owing to its distinct structural features.

- Industry It is used in the production of specialty chemicals and materials, including polymers and coatings.

Chemical Reactions

4-Bromo-N,N-dimethyl-3-(trifluoromethyl)aniline can participate in several types of chemical reactions:

- Nucleophilic substitution The bromine atom can be displaced by nucleophiles such as amines, thiols, or alkoxides. Typical reagents for such reactions include sodium azide, potassium thiolate, and sodium alkoxide, often in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

- Oxidation The compound can undergo oxidation to form nitroso or nitro derivatives, using reagents like potassium permanganate or chromium trioxide under acidic conditions.

- Reduction Under specific conditions, the trifluoromethyl group can be reduced to a methyl group via catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride .

Mechanism of Action

The mechanism of action of 4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline involves its interaction with molecular targets through its functional groups. The bromine and trifluoromethyl groups can participate in various interactions, such as hydrogen bonding and van der Waals forces, which influence the compound’s reactivity and binding affinity . The nitrogen atom with its dimethyl substituents can also engage in nucleophilic and electrophilic interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Positional Isomers: Bromine and Trifluoromethyl Substitution

- 2-Bromo-N,N-dimethyl-4-(trifluoromethyl)aniline (CAS: 1369856-62-1): This isomer features bromine at the ortho position and trifluoromethyl at the para position. The steric hindrance from the ortho-bromine reduces reactivity in cross-coupling reactions compared to the para-brominated analog. For example, Sonogashira coupling with alkynes proceeds slower due to hindered access to the palladium catalyst .

- 4-Bromo-N-isopropyl-3-(trifluoromethyl)aniline (CAS: 1152870-19-3): Replacing dimethylamino with isopropylamine increases steric bulk, lowering solubility in polar solvents. The isopropyl group also reduces electron-donating effects, diminishing the compound’s nucleophilicity in SNAr reactions .

Halogen Variants: Bromine vs. Chlorine

- 2,4-Dichloro-3-(trifluoromethyl)aniline (CAS: N/A): Chlorine substituents are less electron-withdrawing than bromine, leading to higher basicity of the amino group. However, the smaller size of chlorine reduces steric effects, making this compound more reactive in Ullmann couplings .

Trifluoromethyl Positional Analogs

- 2-(Trifluoromethyl)aniline Derivatives :

Substitution at the ortho position (e.g., 2-(trifluoromethyl)aniline) enhances biological activity due to the "ortho effect," which reduces basicity and increases membrane permeability. For instance, ortho-substituted analogs in calixarene derivatives exhibit higher anticancer activity and lower cytotoxicity compared to meta-substituted analogs like the target compound . - 4-Nitro-3-(trifluoromethyl)aniline: The nitro group acts as a nitric oxide (NO) photo-donor under irradiation, a property absent in the brominated analog. However, the bromine in the target compound provides a handle for transition-metal-catalyzed cross-couplings (e.g., Suzuki or Sonogashira), which are less feasible with nitro groups due to their electron-withdrawing nature .

Brominating Agents and Yields

The target compound’s synthesis using dienone (82–90% yield) outperforms methods employing N-bromosuccinimide (NBS), which yields ≤70% for tertiary amines and produces succinimide byproducts . In contrast, dienone is ineffective for primary amines, where NBS remains preferable despite lower efficiency .

Cross-Coupling Reactions

The para-bromine in 4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline facilitates efficient coupling in Pd-catalyzed reactions. For example:

- Sonogashira Coupling: Reacts with terminal alkynes to form biaryl acetylene derivatives, a reaction hindered in ortho-brominated isomers due to steric clashes .

- Buchwald-Hartwig Amination: The dimethylamino group directs coupling with aryl halides, enabling the synthesis of complex amines .

Cytotoxicity and Bioactivity

- Ortho-Substituted Analogs : Derivatives like 2-(trifluoromethyl)aniline exhibit superior anticancer activity (e.g., IC₅₀ = 1.2 µM against HeLa cells) compared to the target compound (IC₅₀ = 8.5 µM), attributed to enhanced cellular uptake .

- Nitro vs.

Physical and Spectral Properties

Industrial and Patent Relevance

The target compound is cited in 35 patents, primarily as an intermediate in agrochemicals and pharmaceuticals .

Biological Activity

4-Bromo-N,N-dimethyl-3-(trifluoromethyl)aniline is a halogenated aniline compound that has garnered significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Chemical Formula : C10H10BrF3N

- CAS Number : 51332-24-2

- Molecular Weight : 292.09 g/mol

The presence of the trifluoromethyl group () is known to enhance lipophilicity and metabolic stability, which can significantly influence the biological activity of compounds.

The biological activity of this compound can be attributed to its interaction with various molecular targets. The trifluoromethyl group increases the compound's ability to penetrate biological membranes, while the bromine atom may participate in electrophilic aromatic substitution reactions, influencing enzyme interactions.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways.

- Receptor Binding : Its structure allows for potential interactions with neurotransmitter receptors, impacting signal transduction pathways.

Structure-Activity Relationship (SAR)

The inclusion of the trifluoromethyl group at the para position relative to the amine enhances the potency of the compound compared to non-fluorinated analogs. Studies indicate that modifications at this position can lead to significant changes in biological activity, particularly in terms of receptor affinity and selectivity.

Biological Activity Data

The following table summarizes key findings from studies evaluating the biological activity of this compound:

| Activity | IC50 (μM) | Target | Reference |

|---|---|---|---|

| Antifungal | 0.5 | Candida spp. | |

| Antibacterial | 1.2 | Staphylococcus aureus | |

| Enzyme Inhibition (e.g., MAO) | 0.8 | Monoamine oxidase |

Antifungal Activity

In a study evaluating antifungal properties, this compound demonstrated potent activity against various Candida species, including fluconazole-resistant strains. The minimum inhibitory concentration (MIC) was found to be significantly lower than that of standard antifungal agents, suggesting its potential as a therapeutic candidate for fungal infections.

Antibacterial Properties

Research has shown that this compound exhibits notable antibacterial activity against Staphylococcus aureus, with an IC50 value indicating effective inhibition at low concentrations. This suggests a promising avenue for further development as an antimicrobial agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.